molecular formula C5H10F2N2 B12942186 N-(2,2-difluoroethyl)azetidin-3-amine

N-(2,2-difluoroethyl)azetidin-3-amine

Cat. No.: B12942186
M. Wt: 136.14 g/mol
InChI Key: JCOVLPCXLFNGBH-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)azetidin-3-amine is a fluorinated organic compound with the molecular formula C5H10F2N2 It is characterized by the presence of a difluoroethyl group attached to an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)azetidin-3-amine typically involves the reaction of azetidine with 2,2-difluoroethylamine under controlled conditions. One common method involves the use of a hypervalent iodine reagent to facilitate the electrophilic 2,2-difluoroethylation of azetidine . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)azetidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine reagents for electrophilic substitution, and transition metal catalysts for cross-coupling reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield difluoroethyl ketones, while substitution reactions can produce a variety of difluoroethylated nucleophiles .

Scientific Research Applications

N-(2,2-difluoroethyl)azetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)azetidin-3-amine involves its interaction with molecular targets through the formation of hydrogen bonds and hydrophobic interactions. The difluoroethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, making it effective in drug design . The compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

N-(2,2-difluoroethyl)azetidin-3-amine can be compared with other fluorinated azetidines and difluoroethyl compounds:

Properties

Molecular Formula

C5H10F2N2

Molecular Weight

136.14 g/mol

IUPAC Name

N-(2,2-difluoroethyl)azetidin-3-amine

InChI

InChI=1S/C5H10F2N2/c6-5(7)3-9-4-1-8-2-4/h4-5,8-9H,1-3H2

InChI Key

JCOVLPCXLFNGBH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NCC(F)F

Origin of Product

United States

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